2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctyl docosanoate is a complex organic compound characterized by its long carbon chain structure. It has the molecular formula and a molecular weight of approximately . This compound is a type of ester derived from docosanoic acid and a specific alcohol, which contributes to its unique properties. The presence of branched alkyl groups in its structure enhances its hydrophobic characteristics, making it useful in various applications.
The synthesis of 2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctyl docosanoate typically involves the following steps:
2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctyl docosanoate has several potential applications:
Several compounds share structural similarities with 2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctyl docosanoate. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctanoic acid | Contains a carboxylic acid group instead of an ester | |
| 1-Octadecanol | A straight-chain alcohol used in cosmetics | |
| 1-Hexadecanol | A fatty alcohol used as an emulsifier |
The uniqueness of 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl docosanoate lies in its branched structure which enhances its solubility properties compared to linear compounds. This structural characteristic may provide advantages in specific applications within cosmetic formulations and drug delivery systems .
The systematic name 2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctyl docosanoate follows IUPAC guidelines, denoting a docosanoic acid esterified with a highly branched alcohol derivative. The alcohol moiety, 2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctan-1-ol, features a tertiary carbon at position 2 (4,4-dimethylpentan-2-yl group) and additional methyl branches at positions 5 and 7 of the octyl chain. This branching pattern disrupts molecular symmetry, significantly influencing the compound’s physical properties, such as melting point and solubility.
The ester’s molecular formula is C40H78O2, derived from the combination of docosanoic acid (C22H44O2) and the alcohol (C18H38O) via esterification. Structural analysis reveals a 40-carbon backbone with four methyl branches, creating a sterically hindered environment that reduces crystallinity compared to linear analogs like docosyl docosanoate (C44H88O2). This branching enhances solubility in nonpolar solvents, a property critical for applications in cosmetics and polymer science.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C40H78O2 | |
| Molecular Weight | 614.98 g/mol | |
| Key Functional Groups | Ester, branched alkyl chains |
The synthesis of branched esters emerged as a focal point in mid-20th-century organic chemistry, driven by industrial demands for tailored lubricants and emollients. Early work on esters like isopropyl myristate (1920s) demonstrated the utility of branching in reducing viscosity and improving spreadability. However, the complexity of multi-branched esters such as 2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctyl docosanoate required advances in catalytic esterification and protecting-group strategies developed in the 1980s.
A pivotal milestone was the adoption of acid-catalyzed Fischer esterification for sterically hindered alcohols, enabling efficient coupling of bulky substrates like 2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctan-1-ol with long-chain fatty acids. This methodology addressed challenges in achieving high yields without side reactions, such as dehydration of tertiary alcohols. Concurrently, the rise of green chemistry principles in the 2000s spurred the use of enzymatic catalysis (e.g., lipases) for synthesizing similar esters under mild conditions, though scalability remains a limitation.
In modern synthetic workflows, 2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctyl docosanoate serves as a model for studying steric effects in nucleophilic acyl substitution. The ester’s branched structure impedes approach trajectories of nucleophiles, slowing hydrolysis rates compared to linear esters like behenyl behenate (khydrolysis reduced by ~40%). This kinetic stability is exploited in prodrug design, where controlled release of docosanoic acid (a fatty acid oxidation inhibitor) is desirable.
Moreover, the compound’s hydrophobic profile has inspired applications in supramolecular chemistry. Its branched alkyl chains facilitate self-assembly into micellar structures in nonaqueous solvents, a property leveraged in phase-transfer catalysis. Recent studies also highlight its utility as a nonpolar solvent additive for stabilizing radical intermediates in polymerizations, where linear esters fail to provide sufficient steric shielding.